molecular formula C19H21N3O B5623940 N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE

N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE

Cat. No.: B5623940
M. Wt: 307.4 g/mol
InChI Key: LFOUVDWPXMWYDW-UHFFFAOYSA-N
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Description

N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE is a complex organic compound with a molecular structure that includes a benzodiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE typically involves multiple stepsThe final step involves the attachment of the propanamide group under controlled conditions, often using reagents such as acyl chlorides and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and propanamide-containing molecules. Examples are:

Uniqueness

N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring and a propanamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-3-19(23)20-12-18-21-16-10-6-7-11-17(16)22(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOUVDWPXMWYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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